molecular formula C25H26ClNO4 B4078366 Ethyl 4-[[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]amino]benzoate;hydrochloride

Ethyl 4-[[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]amino]benzoate;hydrochloride

Cat. No.: B4078366
M. Wt: 439.9 g/mol
InChI Key: WSMQVEOHZIXKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]amino]benzoate;hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes an ethyl ester group, a methoxyphenyl group, and a phenylpropyl group. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]amino]benzoate;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxybenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate is then subjected to a Michael addition with ethyl 4-aminobenzoate, followed by cyclization and subsequent hydrochloride salt formation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]amino]benzoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-[[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]amino]benzoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]amino]benzoate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler analog with similar ester and amino functionalities.

    Mebeverine: A compound with a similar structural motif, used as an antispasmodic agent.

    Benzocaine: Another ethyl ester of para-aminobenzoic acid, commonly used as a local anesthetic.

Uniqueness

Ethyl 4-[[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]amino]benzoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4.ClH/c1-3-30-25(28)19-13-15-20(16-14-19)26-22(21-11-7-8-12-24(21)29-2)17-23(27)18-9-5-4-6-10-18;/h4-16,22,26H,3,17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMQVEOHZIXKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 4-[[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]amino]benzoate;hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]amino]benzoate;hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]amino]benzoate;hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]amino]benzoate;hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]amino]benzoate;hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]amino]benzoate;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.